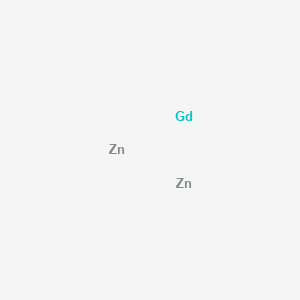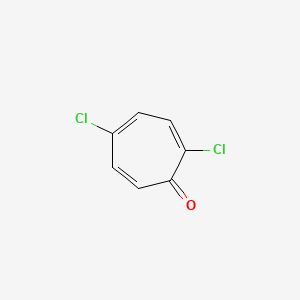
2,4,6-Cycloheptatrien-1-one, 2,5-dichloro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6-Cycloheptatrien-1-one, 2,5-dichloro- is an organic compound with the molecular formula C7H4Cl2O. It is a derivative of cycloheptatrienone, also known as tropone, where two chlorine atoms are substituted at the 2 and 5 positions. This compound is known for its unique structure, which includes a seven-membered ring with conjugated double bonds and a ketone functional group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Cycloheptatrien-1-one, 2,5-dichloro- typically involves the chlorination of cycloheptatrienone. One common method is the reaction of cycloheptatrienone with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 2 and 5 positions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The chlorination reaction is monitored closely to prevent over-chlorination and formation of unwanted by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2,4,6-Cycloheptatrien-1-one, 2,5-dichloro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used to replace chlorine atoms under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Applications De Recherche Scientifique
2,4,6-Cycloheptatrien-1-one, 2,5-dichloro- has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its derivatives are being investigated for their pharmacological effects.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of 2,4,6-Cycloheptatrien-1-one, 2,5-dichloro- involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to participate in various chemical reactions, influencing biological pathways. For example, its ability to undergo nucleophilic substitution makes it reactive towards biological nucleophiles, potentially affecting cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tropone (2,4,6-Cycloheptatrien-1-one): The parent compound without chlorine substitutions.
2,5-Dihydroxy-4-isopropyl-2,4,6-cycloheptatrien-1-one: A derivative with hydroxyl groups instead of chlorine atoms.
α-Tropolone (2-hydroxy-2,4,6-cycloheptatrien-1-one): Another derivative with a hydroxyl group at the 2 position.
Uniqueness
2,4,6-Cycloheptatrien-1-one, 2,5-dichloro- is unique due to the presence of chlorine atoms, which significantly alter its chemical reactivity and properties compared to its non-chlorinated counterparts. The chlorine atoms increase the compound’s electrophilicity, making it more reactive towards nucleophiles and enabling a broader range of chemical transformations.
Propriétés
Numéro CAS |
7157-27-9 |
|---|---|
Formule moléculaire |
C7H4Cl2O |
Poids moléculaire |
175.01 g/mol |
Nom IUPAC |
2,5-dichlorocyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C7H4Cl2O/c8-5-1-3-6(9)7(10)4-2-5/h1-4H |
Clé InChI |
MPKYYRIGUWMAMA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=O)C(=CC=C1Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]tetracosanamide](/img/structure/B14718600.png)
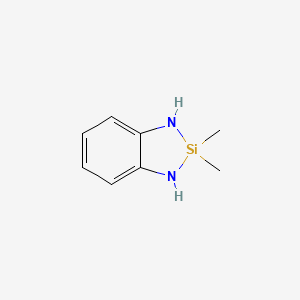
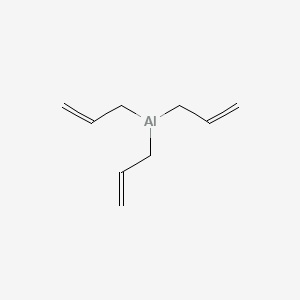
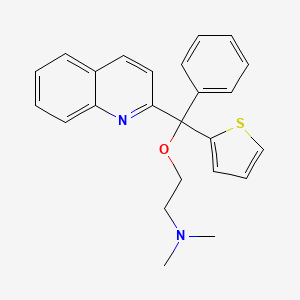
![Bis[(4-methyl-7-oxabicyclo[4.1.0]heptan-3-yl)] hexanedioate](/img/structure/B14718641.png)
![Cyano[(E)-phenyldiazenyl]acetic acid](/img/structure/B14718651.png)

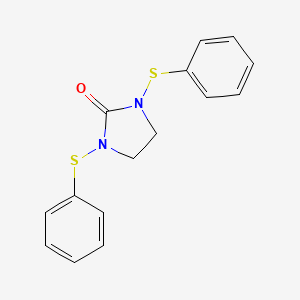
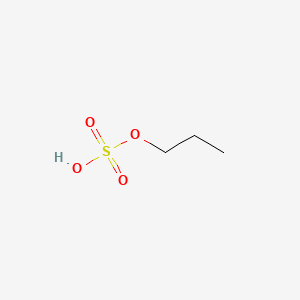

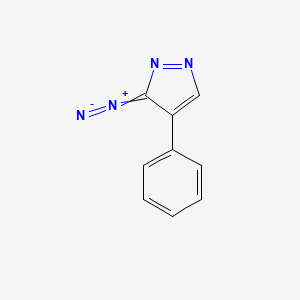
![2-{[(e)-{4-[Bis(2-chloroethyl)amino]-2-methoxyphenyl}methylidene]amino}benzoic acid](/img/structure/B14718684.png)

